molecular formula C22H37NO5 B7852435 N-(2-Hydroxyethyl)-11-oxo-9alpha,15S-dihydroxy-prosta-5Z,13E-dien-1-amide

N-(2-Hydroxyethyl)-11-oxo-9alpha,15S-dihydroxy-prosta-5Z,13E-dien-1-amide

Cat. No.: B7852435
M. Wt: 395.5 g/mol
InChI Key: KEYDJKSQFDUAGF-JDRSSJIYSA-N
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Description

N-(2-Hydroxyethyl)-11-oxo-9alpha,15S-dihydroxy-prosta-5Z,13E-dien-1-amide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a cyclopentyl ring, and a heptenamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-11-oxo-9alpha,15S-dihydroxy-prosta-5Z,13E-dien-1-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, N-(2-Hydroxyethyl)-11-oxo-9alpha,15S-dihydroxy-prosta-5Z,13E-dien-1-amide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a probe to study biochemical pathways and interactions. Its multiple functional groups make it a versatile tool for investigating enzyme activities and protein-ligand interactions .

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-11-oxo-9alpha,15S-dihydroxy-prosta-5Z,13E-dien-1-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other types of molecular interactions, which can modulate the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-11-oxo-9alpha,15S-dihydroxy-prosta-5Z,13E-dien-1-amide
  • (E)-N-(2-hydroxyethyl)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide
  • (Z)-N-(2-hydroxyethyl)-7-[(2S)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17?,18?,19-,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDJKSQFDUAGF-JDRSSJIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)NCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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